molecular formula C17H19FN4O2 B11490615 Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11490615
M. Wt: 330.36 g/mol
InChI Key: ZZGJFIVAAUEIOC-UHFFFAOYSA-N
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Description

Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolo-pyrimidine derivatives, including Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, can be achieved through various methods. One common approach involves the use of a dicationic molten salt as a catalyst. This method is environmentally friendly and provides high yields under solvent-free conditions or in ethanol as a green solvent . The reaction typically involves refluxing the starting materials in phosphorus oxychloride at elevated temperatures .

Industrial Production Methods

Industrial production of triazolo-pyrimidine derivatives often employs scalable and cost-effective methods. The use of dicationic ionic liquids (DILs) has gained popularity due to their diverse structures, thermal resistance, and reduced polarity . These catalysts can be easily recovered and reused, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorophenyl position.

Scientific Research Applications

Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique pharmacological properties. The presence of the fluorophenyl group enhances its binding affinity to molecular targets, making it a promising candidate for therapeutic applications.

Biological Activity

Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. Its unique structure, characterized by a triazole ring fused to a pyrimidine moiety and a 4-fluorophenyl substituent, enhances its biological activity and pharmacological profile. This article delves into the biological activities of this compound, highlighting its potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN4O2C_{17}H_{19}FN_4O_2. The presence of the fluorophenyl group is significant as it often correlates with improved binding affinity to biological targets and enhanced pharmacokinetic properties.

Structural Features

FeatureDescription
Molecular FormulaC17H19FN4O2
Triazole RingFused with pyrimidine
Fluorophenyl SubstituentEnhances biological activity

Antiviral and Anticancer Properties

Research indicates that this compound exhibits significant antiviral and anticancer properties. Studies have shown that it can inhibit pathways associated with viral replication and cancer cell proliferation. Specifically, it has demonstrated efficacy in reducing the expression of key proteins involved in these processes.

Neuroprotective Effects

This compound has also been found to possess neuroprotective and anti-neuroinflammatory properties. It inhibits endoplasmic reticulum stress pathways and apoptosis markers such as cleaved caspase-3. These mechanisms suggest potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Antimicrobial Activity

The compound shows promise as an antimicrobial agent , demonstrating activity against various bacteria and fungi. The triazolo-pyrimidine class is well-known for its diverse antimicrobial properties, making this compound a valuable candidate for further development in this area.

Molecular Interactions

Molecular docking studies have revealed that this compound interacts favorably with several biological targets:

  • Cyclin-dependent kinase 2 (CDK2) : Inhibition of CDK2 can lead to cell cycle arrest in cancer cells.
  • Inflammatory Pathways : The compound modulates pathways related to neuroinflammation.

Case Studies

  • Neurodegenerative Disease Model : In vitro studies using neuronal cell lines showed that treatment with the compound reduced markers of oxidative stress and apoptosis.
  • Cancer Cell Lines : The compound was tested against various cancer cell lines (e.g., breast cancer) and exhibited dose-dependent inhibition of cell growth.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other triazolo-pyrimidines but exhibits unique properties due to its specific substituents.

Compound NameStructure TypeNotable Activities
Pyrazolo[3,4-d]pyrimidineTriazolo-PyrimidineAnticancer activity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineTriazolo-PyrimidineCDK2 inhibition
Ethyl 7-(4-chlorophenyl)-5-methyl-4H,[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateTriazolo-PyrimidineAntimicrobial properties

Properties

Molecular Formula

C17H19FN4O2

Molecular Weight

330.36 g/mol

IUPAC Name

ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19FN4O2/c1-3-5-13-14(16(23)24-4-2)15(11-6-8-12(18)9-7-11)22-17(21-13)19-10-20-22/h6-10,15H,3-5H2,1-2H3,(H,19,20,21)

InChI Key

ZZGJFIVAAUEIOC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OCC

Origin of Product

United States

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